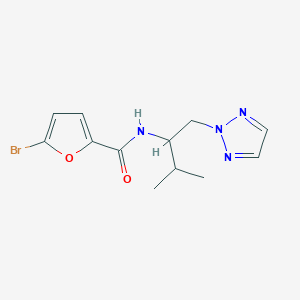

5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide

Description

5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives

Properties

IUPAC Name |

5-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O2/c1-8(2)9(7-17-14-5-6-15-17)16-12(18)10-3-4-11(13)19-10/h3-6,8-9H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTDKKXFZWIMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the triazole moiety. One common method involves the bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the triazole and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The triazole moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

Triethyl phosphite: Used in the formation of phosphonate intermediates.

Sodium hydride (NaH): A strong base used in various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The bromine atom and furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Another brominated compound with a similar structure but different biological activities.

Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit diverse biological activities.

Uniqueness

5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide is unique due to the combination of its furan ring, triazole moiety, and bromine atom, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

5-Bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. The presence of the furan and triazole moieties in its structure suggests a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₄O₂ |

| Molecular Weight | 323.19 g/mol |

| CAS Number | 2034246-55-2 |

Anticancer Activity

Recent studies have indicated that compounds containing triazole and furan moieties exhibit significant anticancer properties. For instance, a derivative with a similar structure demonstrated an IC50 value of approximately 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

Case Study:

In an experimental setup, the compound was tested against human cancer cell lines such as A431 and Jurkat. The results indicated that it inhibited cell proliferation effectively, with a mechanism likely involving the induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. In a comparative study, derivatives were tested using the agar diffusion method and showed significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Comparison

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| 5-Bromo-N-(3-methyl...furan... | 18 | 15 |

| Control (Ciprofloxacin) | 25 | 22 |

Anti-inflammatory Potential

The anti-inflammatory properties of this compound have also been explored. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications in the triazole and furan rings significantly affect biological activity. The presence of electron-donating groups enhances anticancer activity, while specific substitutions on the furan ring are crucial for antimicrobial effects .

Q & A

Basic: What are the key synthetic routes for preparing 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Amide coupling : Reaction of 5-bromofuran-2-carboxylic acid with a triazole-containing amine derivative (e.g., 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine) using coupling agents like EDCI or HOBt in anhydrous DCM .

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, requiring inert conditions (N₂ atmosphere) and temperatures between 60–80°C .

Critical steps : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR and HRMS to confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., bromo-furan protons at δ 7.73 ppm and triazole protons at δ 8.63 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95% by area normalization) .

- Mass spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₄BrN₃O₂: 348.04) .

Advanced: How can reaction yields be optimized for the triazole intermediate?

- Catalyst optimization : Use 10 mol% CuI instead of CuSO₄/Na ascorbate to reduce side reactions (e.g., alkyne dimerization) .

- Solvent selection : DMF/water (4:1) improves solubility of azide intermediates, enhancing reaction rates .

- Temperature control : Maintaining 60°C prevents thermal degradation of the triazole ring .

Data contradiction note : Yields vary between 44–72% depending on substituent steric effects; bulky groups (e.g., 3-methylbutan-2-yl) require extended reaction times (24–48 hrs) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

- Purity validation : Ensure compound purity >98% via HPLC before bioassays; impurities (e.g., unreacted furan-carboxylic acid) can skew results .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., nitazoxanide for antimicrobial activity) .

- Structural analogs : Compare activity with derivatives (e.g., 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) to isolate triazole-specific effects .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

- Substituent variation : Replace the triazole with oxadiazole or thiadiazole to evaluate heterocycle impact on target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding between triazole-N and kinase active sites) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; halogenated furans often show prolonged half-lives .

Basic: What are the stability considerations for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromo-furan moiety .

- Solubility : Lyophilize and store as a solid; DMSO stock solutions (10 mM) should be used within 1 month to avoid hydrolysis .

Advanced: How can impurities or by-products be identified and mitigated during synthesis?

- By-product analysis : LC-MS to detect unreacted amine intermediates (e.g., m/z 180–200 range) .

- Recrystallization : Use ethanol/water (7:3) to remove polar impurities; yields >90% purity after two cycles .

- Mechanistic studies : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) to terminate reactions at >90% conversion .

Advanced: What computational methods support the design of derivatives with enhanced activity?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic effects of substituents (e.g., bromo vs. chloro on furan electrophilicity) .

- ADMET prediction : Use SwissADME to forecast bioavailability (e.g., logP <3 for optimal permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.